2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride
Overview
Description
2-(2-Ethylmorpholin-4-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1803571-01-8 . It has a molecular weight of 237.73 and its IUPAC name is 2-(2-ethylmorpholino)butanoic acid hydrochloride . It is stored at room temperature and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 237.73 and its IUPAC name is 2-(2-ethylmorpholino)butanoic acid hydrochloride .Scientific Research Applications
Synthesis and Biological Activity
- Novel Indole-Based Hybrid Scaffolds :
- Study on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory potential and potential for drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Chemical Fabrication Processes
- Fabrication of 4-Phenyl-2-Butanone :
- Describes the synthesis process of 4-phenyl-2-butanone, an important medium in medicine production for diminishing inflammation (Zhang, 2005).
Biomedical Applications
- Antinociceptive and Anti-inflammatory Properties :
- Discusses the synthesis of 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives and their screening for antinociceptive and anti-inflammatory activities, highlighting the potential for therapeutic applications (Gulcan et al., 2003).
Enzymatic Production and Biofuels
- 2-Butanol and Butanone Production in Saccharomyces cerevisiae :
- Outlines the production of 2-butanol and butanone in Saccharomyces cerevisiae, showing potential applications in biofuels and biocommodity chemicals (Ghiaci et al., 2014).
Microcalorimetry and Antibacterial Activity
- Action of Selenomorpholine Compounds on Bacterium Growth :
- Reports on the study of β-(N-selenomorpholine) ethyl phenyl ketone hydrochloride and 4-(N-selenomorpholine)-2-butanone hydrochloride's effects on the growth of Escherichia coli and Staphylococcus aureus, revealing their antibiotic activity and potential in treating bacterial infections (Li et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(2-ethylmorpholin-4-yl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-3-8-7-11(5-6-14-8)9(4-2)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCWJHGIFNLNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(CC)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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